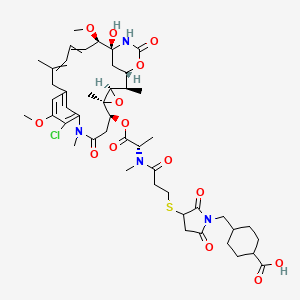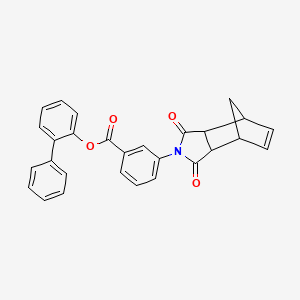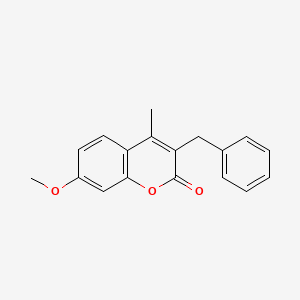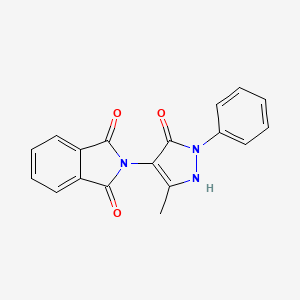![molecular formula C25H23N3O2S B12465581 N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide](/img/structure/B12465581.png)
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions. Common catalysts include boron trifluoride etherate (BF3·Et2O) and various metal catalysts.
Substitution Reactions: The benzoxazole core is then subjected to substitution reactions to introduce the 5,7-dimethyl and 4-ethylbenzoyl groups. These reactions often require the use of strong bases or acids and may involve multiple steps to achieve the desired substitution pattern.
Thiourea Formation: The final step involves the introduction of the thiourea group. This can be achieved by reacting the substituted benzoxazole with an appropriate isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride or acids like sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: Employed as a catalyst in various organic reactions and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may modulate pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA
- 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-CHLOROBENZOYL)THIOUREA
Uniqueness
1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoxazole and thiourea moieties makes it a versatile compound with a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C25H23N3O2S |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-ethylbenzamide |
InChI |
InChI=1S/C25H23N3O2S/c1-4-17-5-7-18(8-6-17)23(29)28-25(31)26-20-11-9-19(10-12-20)24-27-21-14-15(2)13-16(3)22(21)30-24/h5-14H,4H2,1-3H3,(H2,26,28,29,31) |
Clave InChI |
LMMBFWFFUSLPOA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)

![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465527.png)



![1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone](/img/structure/B12465550.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12465557.png)

![(2Z)-N-(2-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12465577.png)

![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
